![molecular formula C21H20FN3OS B12616622 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the piperazine ring further enhances its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole ring with the piperazine ring and the fluorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
作用機序
The mechanism of action of 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with various molecular targets:
Molecular Targets: It may target bacterial enzymes, fungal cell walls, or inflammatory pathways.
Pathways Involved: The compound could inhibit enzyme activity, disrupt cell wall synthesis, or modulate inflammatory signaling pathways.
類似化合物との比較
Similar Compounds
2-(2-Fluorophenyl)-1,3-thiazole: Lacks the piperazine ring, which may reduce its biological activity.
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the thiazole ring, which may alter its mechanism of action.
2-(2-Fluorophenyl)-1,3-thiazol-5-yl]ethanone: Similar structure but lacks the piperazine ring.
Uniqueness
The combination of the thiazole ring, fluorophenyl group, and piperazine ring in 2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone makes it unique and potentially more effective in its biological activities compared to similar compounds .
特性
分子式 |
C21H20FN3OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H20FN3OS/c22-19-9-5-4-8-18(19)21-23-15-17(27-21)14-20(26)25-12-10-24(11-13-25)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
InChIキー |
UQXYIHMVESLWMP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CN=C(S3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



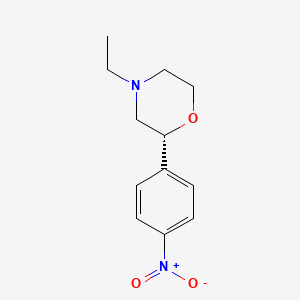
![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
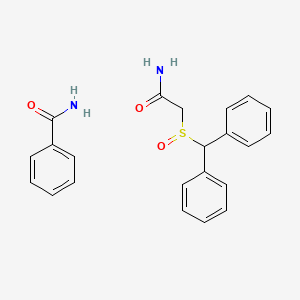
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)
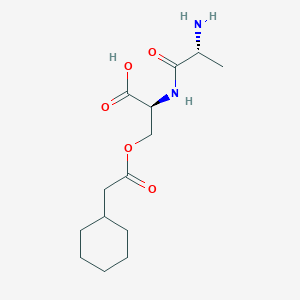
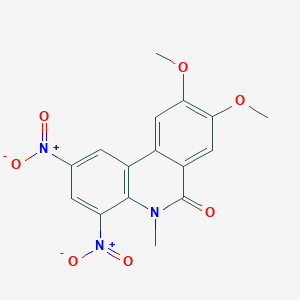
![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
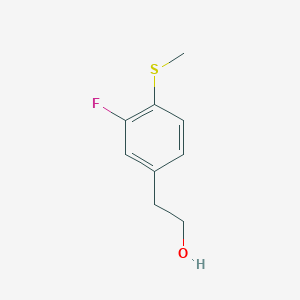

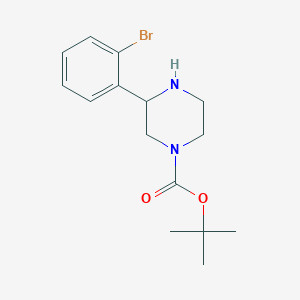
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
